

An In-depth Technical Guide on the Physicochemical Properties of 3-Methylcyclopropene

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Compound of Interest

Compound Name: 3-Methylcyclopropene

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This guide provides a detailed overview of the core physicochemical properties of **3-Methylcyclopropene** (CAS No: 18631-90-8), a strained unsaturated cyclic hydrocarbon. The information is curated for professionals in research and development, offering quantitative data, experimental context, and a visualization of its chemical synthesis.

Core Physicochemical Data

3-Methylcyclopropene is a small, highly strained molecule with the molecular formula C_4H_6 .^[1] Its structure, featuring a three-membered ring with a double bond, confers significant ring strain, making it a reactive and valuable intermediate in organic synthesis.^[1] The key physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₄ H ₆	[1][2]
Molecular Weight	54.09 g/mol	[1][2][3]
IUPAC Name	3-methylcyclopropene	[1][3]
CAS Number	18631-90-8	[1][3]
Canonical SMILES	CC1C=C1	[1][3]
logP (Octanol-Water Partition Coefficient)	1.775 (Computed)	[1]
logS (Aqueous Solubility)	-0.92 (Computed)	[1]
Topological Polar Surface Area	0 Å ²	[1]
Hydrogen Bond Acceptors	0	[1]
Rotatable Bonds	0	[1]

Table 1: Key Physicochemical Properties of **3-Methylcyclopropene**.

Experimental Protocols & Characterization

The determination of the physicochemical properties of volatile and reactive compounds like **3-Methylcyclopropene** requires specific analytical techniques. While detailed, step-by-step protocols for this specific molecule are not commonly published as standalone documents, the following section outlines the standard methodologies used for its characterization.

1. Synthesis and Purification

A primary route for synthesizing cyclopropene derivatives involves elimination reactions from suitable precursors. For the related compound 1-methylcyclopropene, a known synthesis involves treating 3-chloro-2-methylpropene with a strong base like sodamide (NaNH₂) or sodium hydride in an inert solvent.[4][5] A similar strategy can be applied for **3-Methylcyclopropene**.

- General Protocol Outline (Elimination Reaction):

- A flame-dried, three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).
- The appropriate precursor, such as 3-chloro-1-methylpropene or a related halogenated compound, is dissolved in a dry, aprotic solvent (e.g., anhydrous THF, ether, or toluene).
- A strong, non-nucleophilic base (e.g., sodium amide, potassium tert-butoxide) is slowly added to the solution, often at reduced temperatures to control the reaction rate.
- The reaction mixture is stirred, and the temperature is gradually allowed to rise to room temperature or gently heated to drive the reaction to completion.
- Due to the high volatility of **3-Methylcyclopropene**, purification is typically achieved by transferring the product via a vacuum line to a cold trap (cooled with liquid nitrogen). Fractional distillation at low temperatures may be used for further purification.

2. Structural and Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and assessing the purity of volatile organic compounds.

- Methodology:
 - Sample Preparation: The purified **3-Methylcyclopropene** is prepared as a dilute solution in a volatile, non-polar solvent or a headspace gas sample is collected.
 - Injection: A small volume of the sample is injected into the gas chromatograph, where it is vaporized.
 - Separation: The vaporized sample is carried by an inert mobile phase gas (e.g., Helium) through a capillary column (e.g., a non-polar column like DB-5ms). Separation occurs based on the compound's boiling point and affinity for the stationary phase. The retention time is a key identifier.
 - Detection (MS): As the compound elutes from the GC column, it enters the mass spectrometer. It undergoes ionization, typically by electron impact (EI), causing it to fragment into a predictable pattern of charged ions.

- Analysis: The mass spectrum provides a molecular fingerprint, showing the molecular ion peak (M⁺) corresponding to the molecular weight and characteristic fragment ions, confirming the structure.^[6]

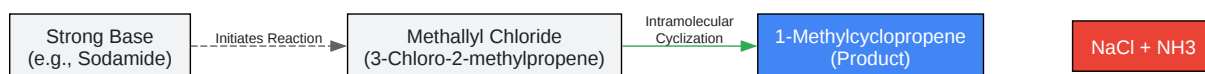
3. Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise molecular structure.

- ¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For **3-Methylcyclopropene**, distinct signals would be expected for the methyl protons, the methine proton, and the two vinyl protons on the double bond.
- ¹³C NMR Spectroscopy: Identifies the different carbon environments within the molecule.^[3] SpectraBase provides reference spectra for related compounds, which can be used for comparative analysis.^[7]
- Protocol Outline:
 - A high-purity sample of **3-Methylcyclopropene** is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - The solution is transferred to an NMR tube.
 - The sample is placed in the NMR spectrometer, and spectra are acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

Synthesis Pathway Visualization

The following diagram illustrates a generalized and plausible synthetic pathway for methylcyclopropenes, based on known cyclopropene synthesis methodologies. This specific pathway shows the base-induced elimination reaction from a halogenated precursor, a common and effective strategy.



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Caption: Generalized synthesis of a methylcyclopropene via elimination.

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